molecular formula C45H47NO13 B12403754 Antitumor agent-67

Antitumor agent-67

Cat. No.: B12403754
M. Wt: 809.9 g/mol
InChI Key: BWNLDDIKQLORJA-UDOLWIQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-67 involves multiple steps, starting from commercially available materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-67 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often evaluated for their efficacy and safety in preclinical studies .

Scientific Research Applications

Antitumor agent-67 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antitumor agent-67 involves its activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to the release of podophyllotoxin. Podophyllotoxin exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition results in DNA damage, cell cycle arrest, and ultimately apoptosis of cancer cells . Additionally, this compound targets the mitochondrial pathways, leading to mitochondrial permeabilization and the release of pro-apoptotic factors .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its selective activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), which allows for targeted cytotoxicity towards cancer cells with high NQO1 expression. This selective activation reduces the potential for damage to normal cells, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C45H47NO13

Molecular Weight

809.9 g/mol

IUPAC Name

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] [4-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]phenyl]methyl carbonate

InChI

InChI=1S/C45H47NO13/c1-22-23(2)40(49)38(24(3)39(22)48)45(4,5)18-35(47)46(6)27-12-10-25(11-13-27)19-56-44(51)59-41-29-17-32-31(57-21-58-32)16-28(29)36(37-30(41)20-55-43(37)50)26-14-33(52-7)42(54-9)34(15-26)53-8/h10-17,30,36-37,41H,18-21H2,1-9H3/t30-,36+,37-,41+/m0/s1

InChI Key

BWNLDDIKQLORJA-UDOLWIQMSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(C)C2=CC=C(C=C2)COC(=O)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)C

Origin of Product

United States

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